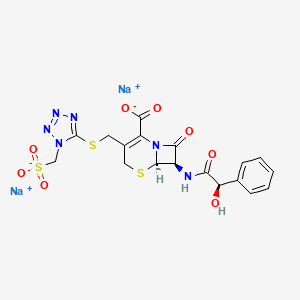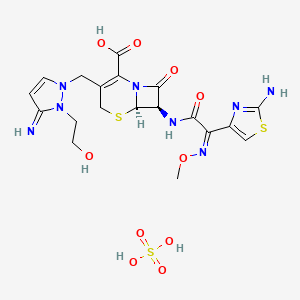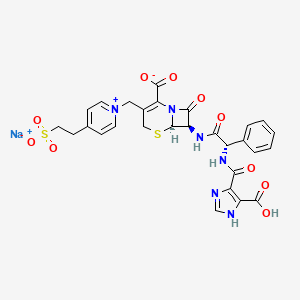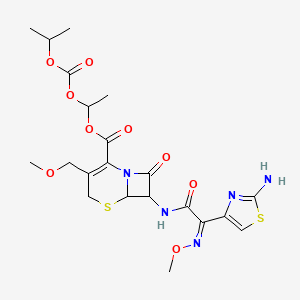
Bismark Brown R
Overview
Description
C.I. 21010 is a dye.
Mechanism of Action
Target of Action
Basic Brown 4, also known as Bismarck Brown or Bismark Brown R, is a type of dye that is primarily used for coloring silk, wool fabric, leather, and paper . The primary targets of Basic Brown 4 are the fibers of these materials, where it binds to create a color change.
Mode of Action
The mode of action of Basic Brown 4 involves its interaction with the target fibers The dye molecules bind to the fibers, resulting in a change in their colorThe dye is soluble in water, ethanol, and soluble fiber element, slightly soluble in acetone, and insoluble in benzene .
Action Environment
The action, efficacy, and stability of Basic Brown 4 can be influenced by various environmental factors. For instance, the dye’s solubility can be affected by the pH and temperature of the environment . Additionally, the presence of other chemicals or substances could potentially interact with the dye, influencing its effectiveness and stability.
Biochemical Analysis
Biochemical Properties
Bismark Brown R plays a significant role in biochemical reactions, particularly as a staining agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been used as an adsorbate in dye decoloration experiments . It has a high binding affinity to the sigma-1 receptor, a chaperone protein involved in cellular defense mechanisms and neuroplasticity . This interaction suggests that this compound can influence cellular processes by modulating the activity of sigma-1 receptors.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been used in modified Coomassie blue staining procedures, where it reduces staining and destaining times while increasing the sensitivity of detection . This indicates that this compound can enhance the visualization of cellular components, thereby aiding in the study of cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an adsorbate, binding to specific sites on proteins and enzymes . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effectiveness can decrease due to degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These effects include changes in cell morphology and function, which can be observed over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively stain tissues without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activity. For example, this compound has been shown to interact with enzymes involved in dye decoloration, influencing the breakdown and removal of the dye from biological systems . These interactions can have significant implications for cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments . The distribution of this compound can influence its staining properties and effectiveness in various applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role as a staining agent, as it ensures that this compound effectively binds to the desired cellular components.
Properties
CAS No. |
5421-66-9 |
|---|---|
Molecular Formula |
C21H25ClN8 |
Molecular Weight |
424.9 g/mol |
IUPAC Name |
4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C21H24N8.ClH/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;/h4-10H,22-25H2,1-3H3;1H |
InChI Key |
ZGUVJHNFJIZDBZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N.Cl.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
5421-66-9 8052-76-4 |
physical_description |
DryPowde |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. 21010; C.I.-21010; C.I.21010 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Bismarck Brown Y, also known as Bismarck Brown R or Basic Brown 4, has a molecular formula of C18H20N8Cl2 and a molecular weight of 419.3 g/mol. []
ANone: Yes, studies have used various spectroscopic techniques to characterize Bismarck Brown Y. These include UV-Vis spectroscopy [, ], FTIR spectroscopy [, , ], XRD [, ], and SEM/TEM analysis. [, ] These techniques help analyze its structural properties and interactions with other materials.
ANone: The stability of Bismarck Brown Y can vary depending on factors like pH, temperature, and the presence of light or other chemicals. Research indicates that its photocatalytic degradation is enhanced at higher temperatures. []
ANone: While not a catalyst itself, Bismarck Brown Y has been investigated as a target molecule for degradation studies using various catalysts. For instance, nanostructured CuS has been shown to effectively degrade Bismarck Brown Y in the presence of H2O2. []
ANone: Yes, quantum calculation methods, including semi-empirical and ab initio approaches, have been employed to simulate the photocatalytic decolorization of Bismarck Brown R. [] These studies aim to elucidate the reaction mechanism at a molecular level.
ANone: While specific SAR studies focusing on Bismarck Brown Y modifications are limited in the provided research, it's known that structural modifications of azo dyes can significantly impact their properties, including color, stability, and toxicity. [] Further research is needed to establish clear SAR trends for Bismarck Brown Y.
ANone: Research has shown that Bismarck Brown Y negatively affects freshwater fish, such as Cirrhinus mrigala (Ham.). [, , ] Exposure to this dye led to changes in blood parameters, including a decrease in hemoglobin concentration and serum cholesterol levels, indicating potential toxicity and metabolic disruption. [, ]
ANone: Yes, Bismarck Brown Y is considered an environmental pollutant due to its widespread use in textile industries and its presence in industrial effluents. [, , ] It can have detrimental effects on aquatic ecosystems. [, ]
ANone: Numerous studies focus on developing efficient methods for removing Bismarck Brown Y from wastewater. These include adsorption techniques utilizing various materials like activated carbon [], orange peel [], rubber wood sawdust [], and sewage sludge []. Additionally, photocatalytic degradation using materials like ZnO [, ], Fe(0)-doped TiO2 [], and CaMoO4-MWCNT composites [] has been explored.
ANone: Biodegradation using microorganisms like Alternaria brassicae TSF - 07 [] and Virgibacillus dokdonensis [] offers a promising eco-friendly approach for decolorizing Bismarck Brown Y and reducing its environmental impact. []
ANone: Researchers employ various analytical techniques to investigate Bismarck Brown Y, including UV-Vis spectrophotometry [, ], FTIR spectroscopy [, ], and chromatographic methods. [] These techniques help monitor its concentration, degradation products, and interactions with other materials.
ANone: Exploring safer and more environmentally friendly alternatives to Bismarck Brown Y in textile dyeing and other applications is crucial. Research into natural dyes and less toxic synthetic dyes is ongoing. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















